molecular formula C17H24O3S B14421532 6-(Benzenesulfonyl)undec-1-EN-5-one CAS No. 80945-32-0

6-(Benzenesulfonyl)undec-1-EN-5-one

Cat. No.: B14421532
CAS No.: 80945-32-0
M. Wt: 308.4 g/mol
InChI Key: RNBZKUPIPGVPMI-UHFFFAOYSA-N
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Description

6-(Benzenesulfonyl)undec-1-en-5-one is a chemical compound with the molecular formula C17H24O3S It is characterized by the presence of a benzenesulfonyl group attached to an undec-1-en-5-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzenesulfonyl)undec-1-en-5-one typically involves the reaction of benzenesulfonyl chloride with an appropriate undec-1-en-5-one precursor. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is typically performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Benzenesulfonyl)undec-1-en-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Benzenesulfonyl)undec-1-en-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzenesulfonyl)undec-1-en-5-one involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of an alkene and a benzenesulfonyl group.

Properties

CAS No.

80945-32-0

Molecular Formula

C17H24O3S

Molecular Weight

308.4 g/mol

IUPAC Name

6-(benzenesulfonyl)undec-1-en-5-one

InChI

InChI=1S/C17H24O3S/c1-3-5-8-14-17(16(18)13-6-4-2)21(19,20)15-11-9-7-10-12-15/h4,7,9-12,17H,2-3,5-6,8,13-14H2,1H3

InChI Key

RNBZKUPIPGVPMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)CCC=C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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